molecular formula C18H30N2O3 B2819417 1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361727-48-0

1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No. B2819417
CAS RN: 2361727-48-0
M. Wt: 322.449
InChI Key: NVXOEEQBABTUJG-UHFFFAOYSA-N
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Description

1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one, also known as MPP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MPP is a piperidine derivative that has been found to have various biochemical and physiological effects on the human body. In

Mechanism of Action

1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one works by inhibiting the activity of certain enzymes in the body, specifically cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting these enzymes, 1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one reduces inflammation and promotes cell death in cancer cells. 1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the body's antioxidant response.
Biochemical and Physiological Effects:
1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has been found to have various biochemical and physiological effects on the human body. It has been shown to reduce inflammation, promote cell death in cancer cells, and activate the Nrf2 pathway. 1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has also been found to have neuroprotective effects, protecting neurons from damage and promoting their survival.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one in lab experiments is its ability to inhibit COX-2 and 5-LOX, which are involved in inflammation and cancer cell growth. This makes 1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one a potential candidate for the development of anti-inflammatory and anti-cancer drugs. However, there are limitations to using 1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one in lab experiments, such as its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one. One direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as an anti-inflammatory and anti-cancer drug. Further research is also needed to fully understand its mechanism of action and potential side effects. Overall, 1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has shown promise as a potential candidate for the development of new drugs and therapies.

Synthesis Methods

The synthesis of 1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves a multi-step process that starts with the reaction of 3-methoxypropylamine with piperidine-1-carboxylic acid. The resulting product is then reacted with acetic anhydride to form an intermediate, which is then reacted with 4-piperidinone to produce 1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one. The purity of 1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one can be improved through recrystallization and column chromatography.

Scientific Research Applications

1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. 1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[4-[4-(3-methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3/c1-3-17(21)19-12-8-16(9-13-19)18(22)20-10-6-15(7-11-20)5-4-14-23-2/h3,15-16H,1,4-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXOEEQBABTUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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